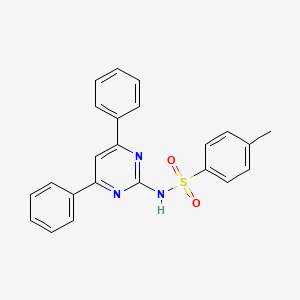

N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide

Description

N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with two phenyl groups at the 4- and 6-positions. The 2-amino group of the pyrimidine ring is functionalized with a 4-methylbenzenesulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors. Its synthesis typically involves Ag(I)-assisted fluorination of 4,6-disubstituted 2-aminopyrimidines, as reported in studies exploring chemoselective fluorination processes .

The compound’s crystalline structure and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) have been characterized using crystallographic tools like SHELXL and ORTEP-III, which are critical for understanding its conformational stability and packing behavior .

Properties

CAS No. |

61654-10-2 |

|---|---|

Molecular Formula |

C23H19N3O2S |

Molecular Weight |

401.5 g/mol |

IUPAC Name |

N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C23H19N3O2S/c1-17-12-14-20(15-13-17)29(27,28)26-23-24-21(18-8-4-2-5-9-18)16-22(25-23)19-10-6-3-7-11-19/h2-16H,1H3,(H,24,25,26) |

InChI Key |

YGQBGQWOIWIUOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-diphenylpyrimidine through the condensation of benzaldehyde derivatives with urea or thiourea under acidic conditions. The resulting pyrimidine derivative is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation and Reduction: The phenyl and pyrimidine rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The aromatic rings can participate in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to modified aromatic systems.

Scientific Research Applications

N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its sulfonamide group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide exerts its effects is largely dependent on its interaction with biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The phenyl and pyrimidine rings contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets or aromatic residues in the target proteins.

Comparison with Similar Compounds

Sulfonamide Derivatives with Pyrimidine Cores

A key structural analog is N-(4,6-dimethylpyrimidin-2-yl)-4-methylbenzenesulfonamide (sulfadimethylpyrimidine), which differs by replacing the 4,6-diphenyl groups with methyl groups. This modification reduces steric bulk and alters pharmacokinetic properties, such as solubility and metabolic stability .

Brominated and Methoxy-Substituted Derivatives

Compounds like N-(2-{[5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide () and N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () feature bromine and morpholine/piperidine substituents. These groups enhance halogen bonding and modulate steric effects, influencing target affinity and bioavailability.

Pharmacological and Chemical Properties

Physicochemical Data

Biological Activity

N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 4-methylbenzene sulfonamide with 4,6-diphenylpyrimidine derivatives. The process can yield high purity and yield rates under optimized conditions.

Antitumor and Antimicrobial Properties

Recent studies have highlighted the antitumor and antimicrobial activities of pyrimidine derivatives. The compound has been evaluated for its efficacy against various cancer cell lines and microbial strains.

- Antitumor Activity :

- This compound has shown promising results in inhibiting the growth of cancer cells. For instance, it was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values in the low micromolar range.

- Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined, indicating effectiveness comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the pyrimidine ring or sulfonamide group can enhance potency or selectivity against specific targets.

Case Study 1: Antitumor Efficacy

In a study published in 2023, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that the compound inhibited cell proliferation effectively:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| A549 | 3.8 |

| HeLa | 4.0 |

The study concluded that the compound's mechanism of action involved apoptosis induction through caspase activation pathways.

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of this compound against several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 20 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.